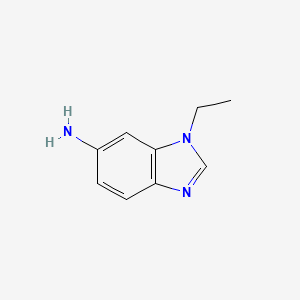

1-ethyl-1H-1,3-benzodiazol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-ethylbenzimidazol-5-amine |

InChI |

InChI=1S/C9H11N3/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2,10H2,1H3 |

InChI Key |

AXMVIVPVRKLFQT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethyl 1h 1,3 Benzodiazol 6 Amine and Its Analogs

Strategic Approaches to the Benzodiazole Core Synthesis

The foundational step in producing 1-ethyl-1H-1,3-benzodiazol-6-amine is the construction of the benzimidazole (B57391) core. This is typically achieved through the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. nih.gov

Mechanistic Studies of Condensation Reactions in Benzodiazole Formation

The conventional method for synthesizing benzimidazoles involves the condensation and cyclization of substituted o-phenylenediamines with carboxylic acid derivatives or aldehydes under strong acidic conditions and high temperatures. rsc.org The mechanism of benzimidazole formation from o-phenylenediamine (B120857) has been a subject of study to optimize reaction conditions and improve yields. acs.org

The reaction generally proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. The use of various catalysts can influence the reaction mechanism and rate. For instance, metal catalysts such as cobalt, palladium, and copper have been employed to facilitate the reaction at milder temperatures. rsc.org The mechanism in the presence of a catalyst often involves the dehydrogenation of a dihydrobenzimidazole intermediate to form the final benzimidazole product. nih.gov

A proposed general mechanism for benzimidazole formation is illustrated below:

Figure 1: General Mechanism of Benzimidazole FormationStep 1: Nucleophilic attack of one amino group of the o-phenylenediamine on the carbonyl carbon of the aldehyde or carboxylic acid. Step 2: Elimination of a water molecule to form a Schiff base intermediate. Step 3: Intramolecular cyclization through the attack of the second amino group on the imine carbon. Step 4: Aromatization via oxidation to form the stable benzimidazole ring.

Exploration of Cyclization and Ring-Closing Strategies

Various cyclization and ring-closing strategies have been explored to enhance the efficiency and selectivity of benzimidazole synthesis. One-pot syntheses are particularly attractive from an economic and environmental standpoint. sphinxsai.com

Recent advancements include:

Copper-Catalyzed Cyclization: An improved, ligand-free copper-catalyzed cyclization of o-bromoarylamines and nitriles offers an efficient route to benzimidazoles under mild conditions. rsc.org

Radical Cyclization: This method has been used for the synthesis of ring-fused benzimidazoles, involving the homolytic aromatic substitution of nucleophilic N-alkyl radicals onto the benzimidazole-2-position. qub.ac.uk

Oxidative Cyclizations: These are among the most studied routes, often starting from aniline (B41778) or anilide derivatives. nih.gov The reaction mechanisms can differ based on the starting material, proceeding via nitrosobenzene (B162901) or amine N-oxide intermediates. nih.gov

Ring Opening/Ring Closure: A one-step synthesis of pyrido-benzodiazepine backbones has been achieved through the ring-opening hydrolysis of benzimidazole salts followed by intramolecular C-H bond activation. nih.gov

These varied strategies provide a versatile toolkit for chemists to construct the benzimidazole core with diverse substitution patterns.

Targeted Synthesis of this compound: Specific Routes and Precursor Utilization

The synthesis of the target molecule, this compound, requires a strategic selection of precursors. A plausible synthetic route would involve the reaction of 4-amino-1,2-phenylenediamine with an ethyl-containing reagent.

A key precursor is likely a substituted o-phenylenediamine. For instance, starting with a 4-nitro-o-phenylenediamine (B140028), the benzimidazole ring can be formed first, followed by reduction of the nitro group to an amine. The ethyl group can be introduced at the N-1 position either before or after the cyclization and reduction steps.

One potential synthetic pathway is outlined below:

Scheme 1: Plausible Synthetic Route for this compoundStep 1: Reaction of 4-nitro-o-phenylenediamine with an appropriate carbonyl compound (e.g., formic acid or an equivalent) to form the 6-nitrobenzimidazole intermediate. Step 2: N-alkylation of the 6-nitrobenzimidazole with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to introduce the ethyl group at the 1-position. Step 3: Reduction of the nitro group to an amine using a suitable reducing agent (e.g., tin(II) chloride or catalytic hydrogenation) to yield the final product, this compound.

The choice of precursors and the sequence of synthetic steps are crucial for achieving high yields and purity of the target compound.

Green Chemistry Principles and Sustainable Innovations in Benzodiazole Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. nih.govchemmethod.com This has led to the development of more sustainable methods for benzimidazole synthesis.

Key green chemistry approaches include:

Use of Green Solvents: Water, ionic liquids (ILs), and deep eutectic solvents (DES) are being explored as environmentally benign reaction media. mdpi.comijpdd.org DES, formed by mixing natural compounds, are particularly promising due to their low cost and minimal environmental impact. nih.gov

Catalyst-Free and Solvent-Free Reactions: Microwave-assisted synthesis under solvent-free conditions has emerged as a rapid and efficient method for preparing benzimidazole derivatives. mdpi.comnih.gov This approach significantly reduces reaction times and waste generation. airo.co.in

Heterogeneous Catalysts: The use of recyclable heterogeneous catalysts, such as zeolites, clays, and silica-supported reagents, simplifies product purification and reduces waste. ijpdd.orgresearchgate.net For example, ZrP modified with butanesulfonic acid has been used for the synthesis of 2-aryl benzimidazoles. researchgate.net

Energy Efficiency: Microwave irradiation and ultrasound are used to accelerate reactions and reduce energy consumption compared to conventional heating methods. airo.co.in

The table below summarizes some green and sustainable methods for benzimidazole synthesis.

| Method | Catalyst/Solvent | Key Advantages |

| Microwave-assisted synthesis | Solvent-free or water | Rapid reaction times, high yields, reduced waste mdpi.comnih.gov |

| Deep Eutectic Solvents (DES) | Choline chloride/urea | Biodegradable, low cost, can act as both solvent and catalyst nih.govijpdd.org |

| Heterogeneous Catalysis | ZrP, Montmorillonite K10 | Recyclable catalyst, mild reaction conditions, easy work-up ijpdd.orgresearchgate.net |

| Copper-catalyzed cyclization | Ligand-free Cu | Mild conditions, broad substrate scope rsc.org |

Methodologies for Industrial Scalability and Process Optimization in Benzodiazole Production

Scaling up the synthesis of benzimidazoles from the laboratory to an industrial scale presents several challenges, including cost-effectiveness, safety, and process efficiency. epoptia.comgreif-velox.com Process optimization is crucial for achieving high-quality products while minimizing costs and environmental impact. ai4di.eu

Key considerations for industrial scalability and optimization include:

Continuous Flow Synthesis: This approach offers better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Process Analytical Technology (PAT): Real-time monitoring of critical process parameters can help ensure consistent product quality and optimize reaction conditions.

Catalyst Selection and Recovery: For catalytic processes, the choice of a robust, highly active, and easily recoverable catalyst is essential for economic viability on an industrial scale. nih.gov

Downstream Processing: Efficient purification and isolation techniques are necessary to obtain the final product with the desired purity.

A gram-scale synthesis of benzimidazoles has been successfully demonstrated under standard conditions, indicating the potential for larger-scale production. researchgate.net Further research into continuous manufacturing processes and advanced process control will be vital for the efficient and sustainable industrial production of this compound and its analogs.

Elucidation of Chemical Reactivity and Functionalization Pathways of the 1 Ethyl 1h 1,3 Benzodiazol 6 Amine Scaffold

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Benzodiazole Ring

The benzodiazole (benzimidazole) ring system is an aromatic heterocycle with a unique electronic distribution that dictates its reactivity towards electrophiles and nucleophiles. The benzene (B151609) portion of the ring is generally susceptible to electrophilic attack, while the imidazole (B134444) moiety can be involved in both electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution:

The benzene ring of the benzimidazole (B57391) scaffold is activated towards electrophilic aromatic substitution (EAS) by the electron-donating nature of the fused imidazole ring and the amino group at the 6-position. Theoretical calculations and experimental evidence on analogous systems suggest that positions 4, 5, and 7 are the most susceptible to electrophilic attack. orientjchem.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com The amino group at position 6 is a strong activating group and directs incoming electrophiles primarily to the ortho (position 5 and 7) and para (no para position available) positions. The 1-ethyl group has a minor electronic influence on the benzene ring's reactivity.

Common electrophilic substitution reactions that can be envisaged for the 1-ethyl-1H-1,3-benzodiazol-6-amine scaffold include nitration, halogenation, and sulfonation. For instance, nitration of benzimidazoles is typically achieved using a mixture of nitric acid and sulfuric acid. uni-bayreuth.de The reduction of the resulting nitro derivatives provides a route to further functionalized aminobenzimidazoles. uni-bayreuth.degoogle.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0-5 °C | 1-ethyl-5-nitro-1H-1,3-benzodiazol-6-amine and 1-ethyl-7-nitro-1H-1,3-benzodiazol-6-amine |

| Bromination | Br₂, FeBr₃ | 5-bromo-1-ethyl-1H-1,3-benzodiazol-6-amine and 7-bromo-1-ethyl-1H-1,3-benzodiazol-6-amine |

Nucleophilic Substitution Reactions:

Nucleophilic substitution on the benzimidazole ring is less common on the carbocyclic part unless activated by strongly electron-withdrawing groups. However, the imidazole ring, specifically at the 2-position, is susceptible to nucleophilic attack, particularly when a suitable leaving group is present. While the parent this compound does not possess a leaving group at this position, derivatives can be synthesized to enable such reactions. For instance, 2-halobenzimidazoles can react with various nucleophiles.

Furthermore, intramolecular nucleophilic aromatic substitution (SNAr) can occur in appropriately substituted benzimidazole derivatives. For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo intramolecular cyclization.

Rational Design and Synthesis of Derivatized this compound Structures Targeting Amine and Ethyl Moieties

The exocyclic amine and the N-ethyl group are prime targets for derivatization, offering pathways to a wide array of functionalized molecules.

Functionalization of the Amine Moiety:

The 6-amino group is a versatile handle for various transformations, including acylation, sulfonylation, and alkylation.

Acylation and Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions typically proceed under basic conditions to neutralize the acid by-product.

Alkylation: Direct alkylation of the exocyclic amine can be challenging due to the potential for over-alkylation and competing N-alkylation on the imidazole ring. However, reductive amination with aldehydes or ketones provides a controlled method for introducing alkyl groups.

Functionalization of the Ethyl Moiety:

The N-ethyl group is generally less reactive. However, modifications can be achieved under specific conditions. Radical halogenation could potentially introduce a functional group on the ethyl chain, which can then be further manipulated. However, this approach may lack selectivity. A more rational approach involves the synthesis of analogs with functionalized N-alkyl chains from the outset, for example, by using a different alkylating agent during the initial benzimidazole synthesis.

Table 2: Derivatization of Amine and Ethyl Moieties

| Moiety | Reaction Type | Example Reagents | Product Class |

|---|---|---|---|

| 6-Amino | Acylation | Acetyl chloride, Benzoyl chloride | N-(1-ethyl-1H-1,3-benzodiazol-6-yl)acetamide, N-(1-ethyl-1H-1,3-benzodiazol-6-yl)benzamide |

| 6-Amino | Sulfonylation | p-Toluenesulfonyl chloride | N-(1-ethyl-1H-1,3-benzodiazol-6-yl)-4-methylbenzenesulfonamide |

| 6-Amino | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzyl-1-ethyl-1H-1,3-benzodiazol-6-amine |

Exploration of Oxidation and Reduction Pathways for this compound Derivatives

The oxidation and reduction of the this compound scaffold can lead to the formation of various novel derivatives.

Oxidation:

The benzimidazole ring is relatively stable to oxidation. However, the ethyl group and the exocyclic amino group can be susceptible to oxidation under certain conditions. Strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can potentially lead to the formation of N-oxides or degradation of the side chains. For instance, oxidation of N-ethylbenzimidazole with potassium permanganate can lead to benzimidazole derivatives.

Reduction:

Reduction reactions are particularly useful for the transformation of nitro derivatives. As mentioned in section 3.1, electrophilic nitration of the benzene ring can introduce a nitro group. The subsequent reduction of this nitro group to an amino group is a key transformation that opens up further functionalization possibilities. Common methods for the reduction of nitroarenes include catalytic hydrogenation (e.g., H₂, Pd/C), or the use of reducing agents like tin(II) chloride or iron in acidic media. uni-bayreuth.degoogle.com The reduction of 4,6-dinitrobenzimidazoles has been shown to proceed regiospecifically to yield 4-amino-6-nitrobenzimidazoles. uni-bayreuth.de

Table 3: Representative Oxidation and Reduction Reactions

| Reaction Type | Substrate | Reagents and Conditions | Product |

|---|---|---|---|

| Oxidation | This compound | m-CPBA | This compound N-oxide (potential) |

| Reduction | 1-ethyl-5-nitro-1H-1,3-benzodiazol-6-amine | H₂, Pd/C, Ethanol | 1-ethyl-1H-1,3-benzodiazole-5,6-diamine |

The Role of this compound as a Versatile Building Block in the Construction of Complex Organic Molecules

The presence of multiple reactive sites makes this compound an excellent building block for the synthesis of more complex heterocyclic systems. The 6-amino group, in particular, can participate in various cyclization and condensation reactions.

Synthesis of Fused Heterocycles:

The amino group can react with a variety of bifunctional reagents to construct fused ring systems. For example, reaction with α,β-unsaturated ketones (chalcones) followed by cyclization can lead to the formation of fused pyrimidine (B1678525) rings. orientjchem.org Condensation with dicarbonyl compounds is another common strategy to build new heterocyclic rings. The reaction of 2-aminobenzimidazole (B67599) with dimedone and its arylidene derivatives has been shown to yield complex fused systems.

Formation of Triazoles and Pyrimidines:

The amino group can be diazotized and converted into an azide, which can then participate in cycloaddition reactions to form triazoles. nih.govnih.gov Alternatively, the amino group can react with reagents like guanidine (B92328) nitrate (B79036) in the presence of chalcones to form pyrimidine derivatives. orientjchem.org These reactions highlight the utility of the 6-amino-benzimidazole scaffold in generating libraries of diverse heterocyclic compounds.

Table 4: Application as a Building Block in Heterocyclic Synthesis

| Target Heterocycle | Reaction Type | Co-reactant(s) |

|---|---|---|

| Fused Pyrimidines | Condensation/Cyclization | Chalcones, Guanidine nitrate |

| Fused Triazoles | Diazotization, Azide formation, Cycloaddition | NaNO₂, HCl; NaN₃; Alkynes |

| Fused Quinolones | Condensation/Cyclization | β-Ketoesters |

Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to 1 Ethyl 1h 1,3 Benzodiazol 6 Amine and Its Derivatives

Applications of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-ethyl-1H-1,3-benzodiazol-6-amine and its derivatives. Techniques such as 1H and 13C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. beilstein-journals.org For instance, in related benzimidazole (B57391) structures, the chemical shifts in 13C NMR spectra can help distinguish between tautomeric forms, which is particularly relevant for N-unsubstituted benzimidazoles where fast proton exchange can lead to averaged signals. nih.gov

Advanced two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignments. COSY experiments establish proton-proton couplings within the same spin system, while HSQC and HMBC correlate protons with directly attached or long-range coupled carbons, respectively. ipb.pt These methods are crucial for confirming the precise placement of substituents, such as the ethyl group at the N1 position and the amine group at the 6-position of the benzimidazole core in the title compound. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, offering insights into the molecule's conformation and the spatial proximity of different groups. ipb.pt The spin coupling between protons in the methylene (B1212753) group (CH2) and the proton in an NH group can serve as strong evidence for proposed structures in related heterocyclic systems. mdpi.com

Table 1: Predicted NMR Data for this compound This table presents predicted NMR data. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.2-7.5 | m | Aromatic protons |

| ¹H | ~6.5-6.8 | m | Aromatic protons |

| ¹H | ~4.1 | q | -CH₂- (ethyl group) |

| ¹H | ~3.5 | br s | -NH₂ (amine group) |

| ¹H | ~1.4 | t | -CH₃ (ethyl group) |

| ¹³C | ~150-155 | s | C2 (imidazole ring) |

| ¹³C | ~130-145 | s | Aromatic quaternary carbons |

| ¹³C | ~110-125 | s | Aromatic CH carbons |

| ¹³C | ~95-105 | s | Aromatic CH carbons |

| ¹³C | ~40-45 | s | -CH₂- (ethyl group) |

| ¹³C | ~14-18 | s | -CH₃ (ethyl group) |

Utilization of Infrared (IR) Spectroscopy and High-Resolution Mass Spectrometry (MS) for Molecular Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the benzimidazole ring would also produce distinct peaks. Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the benzimidazole ring system would be observed in the 1450-1630 cm⁻¹ region. researchgate.netsemanticscholar.org The presence of the ethyl group would be indicated by C-H stretching and bending vibrations.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. rsc.orgnih.gov For this compound (C9H12N4), HRMS would confirm the molecular formula by providing a precise mass-to-charge ratio (m/z) for the molecular ion. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. researchgate.netjournalijdr.com The electron impact (EI) mass spectra of benzimidazole derivatives often show characteristic fragmentation patterns that can be used to identify the compound and its substituents. researchgate.netsemanticscholar.org

Table 2: Key Spectroscopic Data for Benzimidazole Derivatives

| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber (cm⁻¹)/ m/z | Interpretation |

|---|---|---|---|

| IR Spectroscopy | N-H Stretch | 3300-3500 | Primary amine |

| IR Spectroscopy | C=N Stretch | 1630-1580 | Imidazole (B134444) ring |

| IR Spectroscopy | Aromatic C-H Stretch | >3000 | Benzene (B151609) ring |

| Mass Spectrometry | Molecular Ion Peak (M+) | Varies | Confirms molecular weight |

| Mass Spectrometry | Fragmentation | Varies | Provides structural clues |

Single Crystal X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Single crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netscilit.com This technique can provide definitive information about bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. researchgate.net For derivatives of benzimidazole, X-ray crystallography has been used to determine the planarity of the benzimidazole core and the orientation of its substituents. researchgate.netscilit.comnih.gov

Table 3: Crystallographic Data for a Representative Benzimidazole Derivative This table presents example data for a related compound and is for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.1878 |

| b (Å) | 16.0000 |

| c (Å) | 17.5000 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2848.0 |

| Z | 8 |

Data derived from a representative benzimidazole derivative for illustrative purposes. researchgate.net

Development and Application of Hyphenated Analytical Techniques in Benzodiazole Research

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing benzimidazole derivatives. nih.govnih.gov The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) is particularly prevalent.

LC-MS and LC-MS/MS are widely used for the qualitative and quantitative analysis of benzimidazoles in various matrices. iaea.orgelsevierpure.comoup.com These techniques allow for the separation of individual components in a mixture followed by their identification and quantification based on their mass-to-charge ratio and fragmentation patterns. researchgate.net This is especially useful in metabolomic studies and for the analysis of pharmaceutical preparations. nih.gov The development of methods using ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has enabled high-throughput and sensitive quantification of benzimidazole analogs. oup.com

Other hyphenated techniques such as LC-NMR and GC-IR have also found applications in the structural elucidation of complex molecules. ijpsjournal.comresearchgate.net LC-NMR allows for the separation of compounds by LC followed by their structural analysis by NMR, which can be performed in either continuous flow or stopped-flow mode. researchgate.netijpsjournal.com This can be particularly advantageous for the analysis of novel compounds or impurities in a sample. researchgate.net

Computational and Theoretical Chemistry Investigations of 1 Ethyl 1h 1,3 Benzodiazol 6 Amine

Density Functional Theory (DFT) Calculations for the Prediction of Electronic Structure, Molecular Geometry, and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometry, orbital energies, and various reactivity descriptors. For 1-ethyl-1H-1,3-benzodiazol-6-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide fundamental insights into its stability and chemical behavior. nih.govnih.gov

The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. espublisher.com From this optimized structure, key electronic parameters can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uzh.chresearchgate.net This information is vital for predicting how the molecule will interact with other molecules and its environment. Global chemical reactivity descriptors, derived from the orbital energies, provide quantitative measures of the molecule's properties.

Table 1: Predicted Electronic Properties from DFT Calculations for a Benzodiazole Analog

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.0 to 4.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 5.0 to 6.5 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.0 to 2.5 eV |

Note: The values in this table are representative examples based on DFT studies of analogous heterocyclic compounds and serve as an estimation of the expected properties for this compound. espublisher.com

Molecular Docking Simulations for Investigating Ligand-Target Recognition and Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-target interactions. nih.gov

The simulation involves preparing the 3D structures of both the ligand and the target receptor. The ligand is then placed in the binding site of the receptor, and a scoring function is used to calculate its binding affinity, usually expressed in kcal/mol. mdpi.com A more negative binding energy indicates a more favorable and stable interaction.

For this compound, docking simulations could be used to explore its potential to inhibit various enzymes. The results would identify the most likely binding pose and the specific amino acid residues in the active site that interact with the ligand. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking. Visualizing the docked complex provides crucial insights into the key structural features responsible for binding, guiding further optimization of the compound's structure to enhance its activity. youtube.com

Table 2: Representative Molecular Docking Results for a Benzodiazole Analog Against a Hypothetical Protein Target

| Parameter | Description | Example Result |

|---|---|---|

| Binding Affinity | The calculated free energy of binding between the ligand and the receptor. | -7.0 to -9.5 kcal/mol |

| Interacting Residues | Specific amino acids in the receptor's binding pocket that form contacts with the ligand. | TYR 84, TRP 279, PHE 330 |

| Hydrogen Bonds | Key directional interactions between the ligand and receptor. | N-H of amine with GLU 199 (2.9 Å) |

| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Ethyl group with LEU 282, VAL 294 |

| RMSD | Root Mean Square Deviation from a reference pose, indicating the reliability of the docking protocol. | < 2.0 Å |

Note: This table presents hypothetical yet realistic data that would be expected from a molecular docking study of this compound, based on studies of similar compounds. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies of the Benzodiazole System

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose in a more realistic, solvated environment. mdpi.comresearchgate.net

An MD simulation of the this compound-protein complex, obtained from docking, would be run for a duration of nanoseconds. During the simulation, the trajectory of every atom is calculated, revealing how the complex behaves over time. Key parameters are analyzed to assess stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms measures how much they deviate from their initial positions. A stable RMSD value over time suggests the complex is in a stable equilibrium. mdpi.com The Root Mean Square Fluctuation (RMSF) is calculated for individual residues or atoms to identify flexible regions of the complex. mdpi.com

These simulations are crucial for confirming that the interactions predicted by docking are maintained over time and for understanding the conformational flexibility of the ligand within the binding site. nih.gov

| Conformational Clustering | Groups similar ligand conformations observed during the simulation. | A single dominant cluster suggests the ligand adopts a stable, well-defined conformation. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches Applied to Benzodiazole Analogs for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a cornerstone of cheminformatics and is used to predict the activity of untested or newly designed molecules. researchwithrutgers.comresearchgate.net

For a series of benzodiazole analogs, a QSAR model would be developed by first calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices). researchgate.net

Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms like Random Forest, a mathematical model is built that relates these descriptors to the experimentally measured biological activity (e.g., IC50). nih.govfrontiersin.org Once validated, this model can be used to predict the activity of this compound and other new analogs, prioritizing the synthesis of the most promising candidates.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Benzodiazole Analogs

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| 1D Descriptors | Molecular Weight, Atom Count, logP | Bulk properties, hydrophobicity. |

| 2D Descriptors | Topological Polar Surface Area (TPSA), Kappa Shape Indices, Kier & Hall Connectivity Indices | Molecular size, shape, polarity, and atom connectivity. |

| 3D Descriptors | van der Waals Volume, Surface Area, Principal Moments of Inertia | Three-dimensional size and shape. |

| Electronic Descriptors | Dipole Moment, Partial Charges on Atoms, HOMO/LUMO Energies | Charge distribution and electronic reactivity. |

| Quantum-Chemical | Total Energy, Heat of Formation | Thermodynamic stability. |

This table lists descriptor types frequently employed in QSAR modeling to build predictive models for biological activity. researchgate.net

Hirshfeld Surface Analysis and Detailed Study of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. researchgate.net By partitioning the crystal electron density, it defines a unique surface for a molecule within the crystal. This surface is used to analyze how neighboring molecules make contact, providing deep insights into the forces that govern crystal packing. nih.gov

For this compound, this analysis would begin with a known or computationally predicted crystal structure. The Hirshfeld surface can be mapped with properties like dnorm, which simultaneously shows contacts shorter and longer than the van der Waals radii, highlighting key interactions like hydrogen bonds as distinct red spots. nih.gov

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzimidazole (B57391) Analog

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 62.0% | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces. uzh.chresearchgate.net |

| C···H / H···C | 16.1% | Indicates C-H···π interactions or general van der Waals contacts. uzh.chresearchgate.net |

| N···H / H···N | 13.7% | Highlights the presence and importance of hydrogen bonding involving nitrogen atoms. uzh.chresearchgate.net |

| O···H / H···O | 7.5% | Indicates hydrogen bonds or close contacts involving oxygen (if present in an analog). uzh.chresearchgate.net |

| C···C | < 2% | Can indicate the presence of π-π stacking interactions. |

| Other Contacts | < 1% | Minor contributions from other atom-atom contacts. |

Note: The data are based on a published Hirshfeld surface analysis of a substituted benzimidazol-2-one (B1210169) derivative and are representative of the expected results for a similar heterocyclic system. uzh.chresearchgate.net

Applications in Advanced Chemical Synthesis and Materials Science Research

The Role of 1-ethyl-1H-1,3-benzodiazol-6-amine in the Synthesis of Novel Heterocyclic Systems

The 6-amino group of this compound is a primary nucleophilic center, rendering the compound an important intermediate for the construction of more complex, fused heterocyclic systems. The synthesis of novel heterocycles often relies on the strategic use of bifunctional or polyfunctional starting materials, and amino-substituted benzimidazoles are well-suited for this purpose. frontiersin.org

The amino group can readily participate in condensation reactions with a variety of electrophilic reagents, leading to the formation of new rings fused to the benzimidazole (B57391) core. For instance, reactions of aminoazoles with dicarbonyl compounds, α,β-unsaturated ketones, or other reagents with multiple electrophilic sites are established methods for building polycyclic frameworks. frontiersin.orgnih.gov The general reactivity of the amino group allows it to be a versatile handle for diversity-oriented synthesis, where a common core structure is elaborated into a library of diverse molecules. frontiersin.org

One common strategy involves the condensation of an amino-substituted heterocycle with a 1,3-dicarbonyl compound or its equivalent to form a new six-membered ring. In the case of this compound, the amino group can react with diketones, ketoesters, or similar synthons to forge new pyrimidine (B1678525), pyridine, or diazepine (B8756704) rings fused to the benzene (B151609) portion of the scaffold. For example, the reaction of 2-aminobenzimidazole (B67599) with (E)-N-methyl-1-(methylthio)-2-nitroethenamine and aromatic aldehydes results in the formation of benzo researchgate.netrsc.orgimidazo[1,2-a]pyrimidine heterocycles. frontiersin.org This highlights the potential of the amino group in the target compound to act as a key nucleophile in multicomponent reactions, enabling the efficient assembly of complex molecular architectures.

| Reactant Type | Resulting Heterocyclic System | Reaction Principle | Potential Application |

|---|---|---|---|

| Dicarbonyl Compounds (e.g., Acetylacetone) | Fused Pyrimidine Ring | Condensation/Cyclization | Pharmaceutical Scaffolds |

| α,β-Unsaturated Ketones | Fused Pyridine Ring | Michael Addition/Cyclization | Functional Dyes |

| Orthoesters and Aldehydes | Fused Imidazole (B134444) or Diazole Rings | Condensation/Oxidative Cyclization nih.gov | Organic Electronics |

| Isothiocyanates | Fused Thiourea (B124793) Derivatives | Addition Reaction | Antimicrobial Agents nih.gov |

Investigation of Benzodiazole Derivatives in the Development of Functional Polymers and Coatings

The benzimidazole scaffold is a fundamental component in the development of high-performance polymers due to its high thermal stability, chemical resistance, and rigid structure. rsc.orgacs.org Derivatives such as this compound can be incorporated into polymer chains either as a monomer or as a functional additive to impart specific properties to the final material.

Benzimidazole-Linked Polymers (BILPs) are a class of porous organic polymers that exhibit excellent thermal and chemical stability. acs.orgnih.gov These materials are typically synthesized through the condensation of tetra-amino or di-amino benzimidazole precursors with aldehydes. acs.org The amino group of this compound could serve as a reactive site for polymerization, allowing it to be integrated into a polymer backbone. The N-ethyl group, by disrupting intermolecular hydrogen bonding that would otherwise occur with an N-H group, can enhance the solubility of the monomer and the resulting polymer, facilitating processing. rsc.org

In another class of polymers, poly(benzimidazole imide)s (PBIIs), diamine monomers containing benzimidazole rings are polymerized with dianhydrides. rsc.org These polymers are known for their exceptional thermal resistance. Research has shown that substitution on the imidazole nitrogen can hinder the formation of hydrogen bonds with water molecules, significantly reducing the water absorption of the polymer. rsc.org Therefore, the N-ethyl group in this compound is expected to contribute to lower moisture uptake in derived polymers, a desirable property for materials used in microelectronics and aerospace applications. Furthermore, the amino group provides a potential site for cross-linking, which can improve the mechanical properties and solvent resistance of coatings.

| Functional Group | Influence on Polymer Property | Example Polymer Class | Reference |

|---|---|---|---|

| Benzimidazole Core | High thermal and chemical stability | Poly(benzimidazole imide) (PBII), Benzimidazole-Linked Polymer (BILP) | rsc.orgacs.org |

| N-Alkyl Group (e.g., Ethyl) | Increases solubility, reduces water absorption by preventing N-H hydrogen bonding | N-phenyl-poly(benzimidazole imide) | rsc.org |

| 6-Amino Group | Provides a reactive site for polymerization or cross-linking | Amine-functionalized polymers | nih.gov |

Design and Synthesis of Functional Materials Incorporating Benzodiazole Scaffolds for Specific Chemical Properties

The benzimidazole scaffold is a versatile platform for the design of functional organic materials with tailored electronic, optical, and chemical properties. researchgate.net The ability to modify the core structure at various positions allows for the fine-tuning of these properties. This compound combines several features that are advantageous for materials design.

The planar, electron-rich benzimidazole system is known to facilitate π-π stacking interactions, which are crucial for charge transport in organic electronic devices. Benzimidazole derivatives have been successfully used to create n-type semiconductors for organic field-effect transistors (OFETs). researchgate.net The substituents on the benzimidazole ring play a critical role in tuning the frontier molecular orbital (HOMO-LUMO) levels and, consequently, the electronic and photophysical properties of the material. researchgate.net The introduction of an electron-donating amino group at the 6-position and an ethyl group at the N-1 position on the benzimidazole core would be expected to modulate these energy levels, influencing the material's conductivity and emission characteristics.

Furthermore, the benzimidazole nucleus is used to construct hyper-cross-linked resins and functionalized ionic liquids. researchgate.netjlu.edu.cn These materials can be designed for specific applications such as the selective adsorption of pollutants or as specialized solvents and catalysts. The amino group of this compound can be readily functionalized, for example, by reacting it with other monomers to create a porous polymer network with specific binding sites for capturing metal ions or organic molecules from the environment. researchgate.net

| Material Type | Key Property | Role of Benzimidazole Scaffold | Potential Application |

|---|---|---|---|

| Organic Semiconductors | n-type charge transport | Planar, crystalline structure facilitating π-stacking researchgate.net | Organic Field-Effect Transistors (OFETs) researchgate.net |

| Hyper-cross-linked Polymers | High porosity and surface area | Rigid building block for porous networks researchgate.net | Adsorption of pollutants researchgate.net |

| Functional Ionic Liquids | Good thermal stability and conductivity jlu.edu.cn | Forms the cationic core of the ionic liquid jlu.edu.cn | Specialty solvents, electrolytes jlu.edu.cn |

| Fluorescent Materials | Tunable emission spectra | Substituents on the ring fine-tune the band gap researchgate.net | Chemical sensors, organic light-emitting diodes (OLEDs) |

Emerging Research Directions and Future Perspectives for 1 Ethyl 1h 1,3 Benzodiazol 6 Amine Chemistry

Design and Synthesis of Novel Benzodiazole Architectures with Tailored Reactivity

The future development of 1-ethyl-1H-1,3-benzodiazol-6-amine chemistry is rooted in the ability to design and synthesize novel, more complex architectures with precisely controlled properties. Current research in heterocyclic chemistry provides a roadmap for these advancements, emphasizing efficiency, selectivity, and sustainability. nih.gov

A plausible synthetic route to the parent compound likely involves the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon synthon, followed by N-alkylation. For instance, the condensation of 4-nitro-1,2-phenylenediamine with formic acid or a derivative, followed by reduction of the nitro group to an amine and subsequent N-ethylation, presents a viable pathway.

Emerging synthetic strategies that could be applied to create novel derivatives from this compound include:

Catalytic Cross-Coupling Reactions: The benzodiazole core and its amino substituent can be modified using modern catalytic methods like Suzuki-Miyaura and Buchwald-Hartwig couplings. numberanalytics.com These reactions would allow for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the fine-tuning of electronic and steric properties.

"Green" Chemistry Approaches: The use of environmentally benign methods is a significant trend. nih.gov This includes employing recyclable catalysts (e.g., ZnO nanoparticles), using alternative solvents like ionic liquids, or adopting solvent-free reaction conditions. mdpi.comresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and increase yields for benzimidazole (B57391) derivatives. numberanalytics.comnih.gov

Late-Stage Functionalization: Modifying the core structure after its initial synthesis is a powerful strategy. The amino group on this compound is a prime handle for late-stage derivatization, allowing for the creation of amides, sulfonamides, or ureas, leading to libraries of compounds with diverse biological profiles. rsc.org

Table 1: Potential Synthetic Strategies for Novel Benzodiazole Architectures

| Strategy | Description | Potential Outcome for this compound |

| Phillips Condensation | Reaction of o-phenylenediamine with carboxylic acids under harsh, dehydrating conditions. nih.gov | A fundamental method to form the initial benzimidazole ring before N-ethylation and functional group manipulation. |

| Catalyst-Driven Synthesis | Use of transition-metal catalysts (e.g., Mn, Cu) or nanoparticles (e.g., ZnO) to facilitate cyclization under milder conditions. researchgate.netacs.org | Increased yields, reduced reaction times, and improved sustainability for the core synthesis. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. numberanalytics.comnih.gov | Rapid and efficient synthesis of derivatives, enabling high-throughput screening of new compounds. |

| Late-Stage Derivatization | Chemical modification of the pre-formed this compound. | Creation of diverse libraries by converting the amino group into various functional groups (amides, ureas, etc.). |

Integration of this compound in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.net The structure of this compound, featuring a nucleophilic amino group, makes it an ideal candidate for integration into various MCRs.

Key MCRs where this compound could serve as a crucial building block include:

Ugi and Ugi-type Reactions: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using this compound as the amine component, complex peptide-like structures bearing the benzodiazole scaffold can be synthesized in a single step.

Groebke-Blackburn-Bienaymé Reaction (GBB-3CR): This three-component reaction involves an aldehyde, an isocyanide, and a heterocyclic amine. nih.gov The amino group of the title compound allows it to participate in such reactions, leading to the formation of fused imidazopyridine-like structures, further expanding the accessible chemical space.

Biginelli and Hantzsch Reactions: While the primary amine itself is the most reactive site, modifications could allow the benzodiazole scaffold to participate in classic MCRs like the Biginelli reaction to form dihydropyrimidinones or the Hantzsch synthesis for dihydropyridines, leading to novel fused heterocyclic systems.

The integration of this compound into MCRs would facilitate the creation of large and diverse compound libraries for screening in drug discovery and materials science. researchgate.net

Table 2: Hypothetical Multicomponent Reactions Involving this compound

| Reaction Name | Reactants | Potential Product Class |

| Ugi-4CR | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamides bearing the benzodiazole moiety |

| GBB-3CR | This compound, Aldehyde, Isocyanide | Fused imidazo[1,2-a]pyridine-like structures attached to the benzodiazole core |

| Mannich Reaction | This compound, Formaldehyde, Active Hydrogen Compound | Aminomethylated derivatives with potential as biological probes or synthetic intermediates |

Advancements in Analytical Methodologies for Complex Benzodiazole Systems

As more complex benzodiazole architectures are synthesized, the need for robust analytical techniques to confirm their structure, purity, and properties becomes paramount. A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of novel derivatives of this compound. researchgate.netnih.gov

Standard characterization relies on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure, confirming the position of substituents, and verifying the successful outcome of a reaction. mdpi.comresearchgate.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. nih.govacs.org

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the N-H stretch of the amine, C=N of the imidazole (B134444) ring, and any newly introduced groups like amides (C=O) or sulfonyls (S=O). slideshare.net

For more complex systems and for assessing purity, advanced methods are required:

High-Performance Liquid Chromatography (HPLC): HPLC is crucial for separating complex reaction mixtures and determining the purity of the final compounds. nih.gov

X-ray Crystallography: When single crystals can be grown, X-ray diffraction provides definitive proof of the three-dimensional structure, including stereochemistry and the precise arrangement of atoms in the crystal lattice. nih.gov

Table 3: Key Analytical Methods for Benzodiazole Characterization

| Technique | Purpose | Information Obtained |

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. mdpi.com |

| Mass Spectrometry | Molecular Weight Determination | Confirmation of molecular formula and identification of fragments. acs.org |

| IR Spectroscopy | Functional Group Identification | Presence of key bonds (N-H, C=O, C=N, etc.). slideshare.net |

| HPLC | Purity Assessment & Separation | Quantifies the purity of a sample and isolates individual components. nih.gov |

| X-ray Crystallography | Absolute Structure Confirmation | Precise 3D arrangement of atoms, bond lengths, and angles. nih.gov |

Theoretical Prediction and Experimental Validation of Novel Benzodiazole Reactivities and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding synthetic efforts and rational drug design before resource-intensive lab work begins. researchgate.net For this compound and its derivatives, theoretical methods can provide deep insights into their electronic structure, reactivity, and potential biological activity.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to predict a range of molecular properties. researchgate.net This includes optimizing the geometry, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity, and generating Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Molecular Docking: This technique predicts how a molecule might bind to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov By docking derivatives of this compound into various protein structures, researchers can prioritize the synthesis of compounds most likely to be active.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its target over time, assessing the stability of the predicted binding pose. rsc.orgnih.gov This method can validate docking results and provide a more realistic picture of the molecular interactions.

ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (T), of new compounds. nih.govnih.gov This helps in the early identification of candidates with favorable drug-like properties.

These theoretical predictions must be followed by experimental validation. For example, predicted reactivity from DFT can be tested through targeted chemical reactions, while predicted biological activity from docking can be confirmed with in vitro enzyme inhibition or cell-based assays. nih.govnih.gov This synergistic approach of theoretical prediction and experimental validation is crucial for accelerating the discovery of new functional molecules based on the this compound scaffold.

Table 4: Theoretical Methods and Their Applications in Benzodiazole Chemistry

| Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity and Electronic Structure Analysis | HOMO/LUMO energies, molecular electrostatic potential, bond energies. mdpi.comresearchgate.net |

| Molecular Docking | Prediction of Biological Activity | Binding affinity and orientation within a protein active site. nih.govnih.gov |

| Molecular Dynamics (MD) | Validation of Ligand-Protein Interactions | Stability of binding pose, dynamic interactions over time. rsc.orgnih.gov |

| ADME/T Screening | Drug-Likeness Prediction | Oral bioavailability, toxicity risks, metabolic stability. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-ethyl-1H-1,3-benzodiazol-6-amine, and how do reaction conditions impact yield?

- Methodology :

-

Step 1 : Synthesize the benzodiazole core via cyclization of aniline derivatives with thiocyanate under bromine/glacial acetic acid (analogous to benzothiazole synthesis in ) .

-

Step 2 : Introduce the ethyl group via alkylation. Use ethyl bromide and a base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) under reflux. Monitor reaction progress via TLC .

-

Purification : Recrystallize from ethanol or ethyl acetate to isolate the pure product. Yields typically range between 60–85% for analogous reactions .

- Critical Parameters :

-

Excess alkylating agent improves substitution efficiency.

-

Temperature control during reflux minimizes side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm amine and ethyl groups. Aromatic protons appear downfield (δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (calc. 177.23 g/mol) and fragmentation patterns .

- Crystallography :

- Data Collection : Single-crystal X-ray diffraction ( ).

- Structure Refinement : SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .

- Validation : Check R-factors (<5%) and residual electron density maps .

Advanced Research Questions

Q. How can researchers design pharmacological assays to evaluate bioactivity against neurological targets?

- Experimental Design :

-

Target Selection : Prioritize receptors (e.g., AMPA, kainate) based on structural analogs in .

-

In Vitro Assays :

-

Receptor Binding : Radioligand displacement assays (IC₅₀ determination) using ³H-labeled agonists .

-

Functional Assays : Measure calcium flux in HEK293 cells transfected with target receptors .

-

Dose-Response : Test 1–100 µM concentrations to establish EC₅₀/IC₅₀ values .

- Data Interpretation :

-

Compare results to known inhibitors (e.g., YM872 in ) to assess potency .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

- Validation Framework :

-

Replicate Assays : Eliminate variability by repeating experiments under standardized conditions .

-

Orthogonal Methods :

-

Use SPR (surface plasmon resonance) to validate binding kinetics if radioligand assays show discrepancies .

-

Perform molecular dynamics simulations to assess ligand-receptor stability over time .

-

Purity Checks : Confirm compound integrity via HPLC (≥95% purity) .

- Case Study : If docking predicts strong AMPA receptor inhibition but assays show weak activity, evaluate solvation effects or tautomeric forms in the binding site .

Q. How can systematic SAR studies optimize bioactivity in this compound derivatives?

- SAR Workflow :

- Derivatization : Modify the ethyl group (e.g., longer alkyl chains, cyclic substituents) and the benzodiazole core (e.g., nitro, halogen substitutions) .

- Testing Matrix : Screen analogs in enzyme inhibition (e.g., PKA in ) and cytotoxicity assays .

- Data Integration :

- Use QSAR models to correlate substituent properties (e.g., logP, steric bulk) with activity .

- Prioritize derivatives with >50% inhibition at 10 µM for further optimization .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.